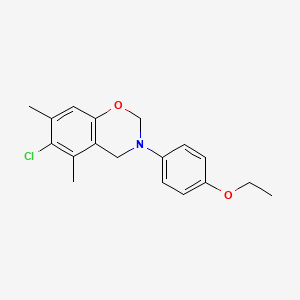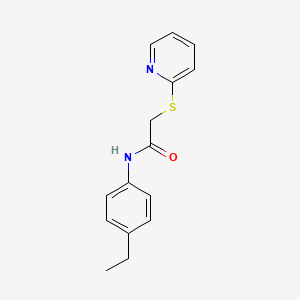![molecular formula C23H18BrN5OS B5516066 N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)
N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of appropriate benzaldehyde derivatives with acetohydrazide or thiosemicarbazide precursors. For instance, related compounds have been synthesized by reacting benzaldehydes with acetohydrazides in the presence of catalytic or stoichiometric amounts of acid or base. These reactions yield hydrazone derivatives, which can be further cyclized or functionalized to produce triazole derivatives. Such synthetic routes are common for the synthesis of complex organic molecules containing triazole and hydrazone functionalities (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can be elucidated using techniques such as NMR, IR, and X-ray diffraction. These compounds typically exhibit complex spectra due to their structural features. X-ray crystallography can provide detailed information about the molecular geometry, including bond lengths, angles, and the spatial arrangement of different moieties, which are crucial for understanding the compound's reactivity and interactions (G. Sheng et al., 2015).
Chemical Reactions and Properties
Compounds with a triazole core often participate in various chemical reactions, leveraging the reactivity of the triazole ring and the substituents attached to it. Such reactions can include nucleophilic substitution, where the bromo group can act as a leaving group, or the addition of nucleophiles to the carbon-carbon double bond in the benzylidene moiety. These reactions are central to modifying the compound for potential applications in materials science, catalysis, and bioactive molecule synthesis.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline structure, are significantly influenced by the presence of the triazole ring and the specific substituents. These properties are important for determining the compound's suitability for various applications, including pharmaceuticals and materials science. The molecular packing and intermolecular interactions in the crystalline state can be studied through X-ray diffraction analysis, providing insights into the compound's stability and reactivity (Jin-Xia Mu et al., 2015).
Applications De Recherche Scientifique
Anticancer Activity
The synthesis of benzothiazole acylhydrazones, structurally related to N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, has shown promising anticancer properties. Osmaniye et al. (2018) demonstrated that these derivatives exhibit significant cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, indicating potential applications in cancer therapy Osmaniye et al., 2018.
Enzyme Inhibition
Another study focused on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which is structurally similar to the target compound. Bekircan et al. (2015) found these derivatives to exhibit potent lipase and α-glucosidase inhibitory activities, suggesting their potential in managing obesity and diabetes Bekircan et al., 2015.
Antimicrobial Activity
Further research by Bekircan et al. (2014) on some new 1,2,4‐Triazole derivatives starting from 3‐(4‐Chlorophenyl)‐5‐(4‐methoxybenzyl)‐4H‐1,2,4‐triazol showed notable anti-lipase and anti-urease activities. This suggests applications in the development of antimicrobial agents, potentially targeting resistant microbial strains Bekircan et al., 2014.
Radical-Scavenging Activity
The research on highly brominated mono- and bis-phenols from marine red algae indicated potent radical-scavenging activities. Such compounds, including the targeted triazole derivatives, could be explored for their antioxidant properties, contributing to the development of natural antioxidant agents for food preservation or pharmaceutical applications Duan et al., 2007.
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5OS/c24-19-13-11-17(12-14-19)15-25-26-21(30)16-31-23-28-27-22(18-7-3-1-4-8-18)29(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,30)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSATZMXVJCICY-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)
![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)


![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)